Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Catalog No.
S774458
CAS No.
12257-42-0
M.F
C14H16Cl2Rh2 8*
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichlori...

CAS Number

12257-42-0

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Molecular Formula

C14H16Cl2Rh2 8*

Molecular Weight

358.1 g/mol

InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L

SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]

The exact mass of the compound Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, also known as [Rh(nbd)Cl]2, is a well-defined, air-stable, solid organorhodium complex. It serves as a primary and widely utilized precursor for the synthesis of a diverse range of Rh(I) catalysts. Its primary function is to provide a reliable source of a Rh(I) center, which becomes catalytically active upon the displacement of the norbornadiene (nbd) diene ligand by other functional ligands, such as chiral phosphines, in solution.

Selecting a rhodium precursor is not a trivial decision; [Rh(nbd)Cl]2 and its most common analog, cyclooctadiene rhodium chloride dimer ([Rh(cod)Cl]2), are not functionally interchangeable. The choice of the diene ligand directly dictates the kinetics of subsequent ligand exchange reactions, the selectivity of catalyst formation, and ultimately the performance of the final catalytic system. For instance, in certain rhodium-catalyzed reductive carbonylative cyclizations, switching from the optimal [Rh(cod)Cl]2 precursor to [Rh(nbd)Cl]2 resulted in a significant drop in efficacy, demonstrating that the precursor choice is application-critical and can be the determining factor between a high-yielding process and a failed reaction.

Superior Selectivity in Catalyst Formation for Enhanced Reproducibility

The choice of diene precursor critically affects the selectivity of in-situ catalyst formation. When reacted with the diphosphine ligand DPPB in THF, [Rh(nbd)Cl]2 affords a single, well-defined pentacoordinated rhodium species. In stark contrast, using [Rh(cod)Cl]2 under identical conditions results in an unselective reaction that produces a mixture of several species, as observed by 31P NMR spectroscopy.

Evidence DimensionProduct Selectivity in Ligand Exchange Reaction
Target Compound DataForms exclusively a single pentacoordinated species
Comparator Or Baseline[Rh(cod)Cl]2: Forms an unselective mixture of several species
Quantified DifferenceQualitatively significant (single product vs. multiple products)
ConditionsReaction with diphosphine ligand DPPB in THF-d8 at room temperature.

For process development and manufacturing, starting with [Rh(nbd)Cl]2 ensures a more predictable and reproducible catalyst preparation, avoiding complex product mixtures that can harm catalytic performance and consistency.

Faster Catalyst Activation via Rapid Diene Hydrogenation

In catalytic hydrogenations, the diene ligand of the precursor must be hydrogenated to free the rhodium center for the primary substrate. The strained norbornadiene (nbd) ligand undergoes hydrogenation much more rapidly than cyclooctadiene (cod). This leads to significantly shorter induction periods for catalysts generated from [Rh(nbd)Cl]2. The difference in hydrogenation reactivity between catalysts derived from NBD versus COD precursors can differ by as much as three orders of magnitude.

Evidence DimensionCatalyst Activation Rate / Induction Period
Target Compound DataShorter induction periods due to rapid hydrogenation of the strained NBD ligand.
Comparator Or Baseline[Rh(cod)Cl]2: Longer induction periods due to slower hydrogenation of the COD ligand.
Quantified DifferenceReactivity can differ by up to 1000x (three powers of ten).
ConditionsAsymmetric hydrogenation of prochiral olefins using [Rh(diphosphine)(diene)]+ type catalysts.

Minimizing induction periods is crucial for process efficiency, as it reduces overall reaction time and increases reactor throughput, a key consideration for both industrial and academic labs.

Reliable Dosing and Handling from a Stable, Solid-Form Precursor

Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer is supplied as a stable, yellow crystalline powder. This solid form is advantageous for laboratory and process scale-up operations. Unlike liquid or thermally sensitive precursors that may require specialized storage and handling techniques such as gloveboxes or Schlenk lines for accurate measurement, this compound's stability allows for straightforward and precise weighing in air.

Evidence DimensionPhysical Form and Handling
Target Compound DataAir-stable, crystalline solid.
Comparator Or BaselineLiquid, gaseous, or less-stable solid precursors.
Quantified DifferenceNot applicable; qualitative advantage in handling and dosing precision.
ConditionsStandard laboratory and industrial chemical handling procedures.

The ability to accurately and repeatedly dose the precursor is fundamental to achieving reproducible catalytic results, making its solid form a key procurement-relevant attribute for ensuring batch-to-batch consistency.

In-Situ Generation of High-Purity Catalysts for Asymmetric Synthesis

This precursor is the right choice for synthesizing well-defined chiral catalysts in situ, particularly when using bidentate phosphine ligands. Its propensity to form a single, clean product during ligand exchange minimizes the presence of undesired rhodium species that could interfere with catalysis, which is critical for achieving high enantioselectivity in the synthesis of chiral drugs and fine chemicals.

Process-Intensive Hydrogenations Requiring Rapid Activation

For applications where reactor time is a critical economic factor, such as large-scale hydrogenations, catalysts derived from [Rh(nbd)Cl]2 are highly suitable. The rapid hydrogenation of the NBD ligand ensures the catalyst becomes active with minimal delay, shortening batch times and maximizing process throughput compared to analogs with more slowly displaced ligands like COD.

High-Throughput Experimentation and Catalyst Screening

The combination of reliable solid-form handling and predictable ligand exchange chemistry makes this compound an excellent precursor for automated and high-throughput screening platforms. Its ease of dispensing and the clean formation of the desired active species ensure the consistency and reliability required to draw valid conclusions from screening large libraries of ligands or reaction conditions.

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (28.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12257-42-0

Dates

Last modified: 08-15-2023

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